molecular formula C7H5Br2NO2 B1278888 2-Bromo-1-(bromomethyl)-3-nitrobenzene CAS No. 82617-49-0

2-Bromo-1-(bromomethyl)-3-nitrobenzene

Cat. No.: B1278888
CAS No.: 82617-49-0
M. Wt: 294.93 g/mol
InChI Key: IMFSHMCSISIQIN-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-nitrobenzene, also known as 2-bromo-1-bromomethyl-3-nitrobenzene, is an organic compound that is used as a reagent in a variety of chemical reactions. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. This compound is a versatile compound that has many applications in scientific research and lab experiments.

Scientific Research Applications

X-ray Diffraction and Anisotropic Displacement Parameters

2-Bromo-1-(bromomethyl)-3-nitrobenzene has been examined in studies involving X-ray diffraction. Mroz et al. (2020) analyzed anisotropic displacement parameters for this compound, highlighting its utility in crystallographic studies and the challenges encountered in experimental procedures compared to theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthesis of Heterocyclic Compounds

Banwell et al. (2004) demonstrated the use of this compound in the synthesis of complex organic compounds like quinolines and phenanthridines through palladium[0]-mediated Ullmann cross-coupling reactions (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Bromination Agent in Organic Synthesis

Sobolev et al. (2014) explored the use of barium tetrafluorobromate as a brominating agent, where interaction with nitrobenzene resulted in the formation of 3-bromo-nitrotoluene, showcasing the role of compounds like this compound in electrophilic bromination reactions (Sobolev, Radchenko, Ostvald, Filimonov, & Zherin, 2014).

Role in Photoelectrochemical Reduction

Compton and Dryfe (1994) studied the photoelectrochemical reduction of p-bromo-nitrobenzene, a related compound, which offers insights into the electrochemical properties and potential applications of this compound in similar contexts (Compton & Dryfe, 1994).

Implications in Polymer Solar Cells

Fu et al. (2015) investigated the introduction of 1-Bromo-4-Nitrobenzene, a structurally similar compound, in polymer solar cells, which could imply potential applications of this compound in enhancing solar cell efficiency through charge transfer complexes formation (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts and produces an effect in a system. Information on the mechanism of action of 2-Bromo-1-(bromomethyl)-3-nitrobenzene is not available in the sources I found .

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFSHMCSISIQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454015
Record name 2-bromo-1-bromomethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82617-49-0
Record name 2-bromo-1-bromomethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 1-bromo-2-methyl-6-nitrobenzene (16.2 g, 0.075 mole) in 200 ml of carbon tetrachloride was irradiated and heated at reflux with a 250 watt brooder lamp. N-bromosuccinimide (13.5 g, 0.075 mole) was added to the refluxing reaction mixture, and the mixture was stirred for approximately 23 hours. The mixture was cooled, filtered, and washed with two 200 ml portions of saturated aqueous sodium chloride solution. The organic phase was passed through phase separation filter paper. The filtrate was evaporated under reduced pressure to give 2-bromo-1-bromomethyl-3-nitrobenzene (20 g).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two

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